Cas no 2680869-06-9 (Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate)

Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate is a synthetic organic compound featuring a morpholine core functionalized with a benzyl carboxylate group and a 2-oxo-2-phenylethyl substituent. This structure imparts versatility in medicinal and synthetic chemistry, particularly as an intermediate in the development of pharmacologically active molecules. The morpholine ring enhances solubility and metabolic stability, while the benzyl and phenyl ketone moieties offer reactivity for further derivatization. Its well-defined stereochemistry and functional group compatibility make it valuable for constructing complex scaffolds in drug discovery and fine chemical synthesis. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis and oxidation.
Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate structure
2680869-06-9 structure
Product name:Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
CAS No:2680869-06-9
MF:C20H21NO4
MW:339.38504576683
CID:5625086
PubChem ID:165928657

Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680869-06-9
    • benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
    • EN300-28296872
    • Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
    • Inchi: 1S/C20H21NO4/c22-19(17-9-5-2-6-10-17)13-18-15-24-12-11-21(18)20(23)25-14-16-7-3-1-4-8-16/h1-10,18H,11-15H2
    • InChI Key: QQUXFBMGUSCDSO-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OCC2C=CC=CC=2)C(CC(C2C=CC=CC=2)=O)C1

Computed Properties

  • Exact Mass: 339.14705815g/mol
  • Monoisotopic Mass: 339.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.8Ų

Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28296872-0.1g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28296872-10.0g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28296872-5g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9
5g
$3520.0 2023-09-07
Enamine
EN300-28296872-0.5g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28296872-2.5g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28296872-10g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9
10g
$5221.0 2023-09-07
Enamine
EN300-28296872-1g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9
1g
$1214.0 2023-09-07
Enamine
EN300-28296872-1.0g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28296872-0.05g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28296872-5.0g
benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate
2680869-06-9 95.0%
5.0g
$3520.0 2025-03-19

Additional information on Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate

Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate (CAS No. 2680869-06-9): A Comprehensive Overview

Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate, identified by its CAS number 2680869-06-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a complex structure that integrates morpholine and phenethyl moiety, has garnered attention due to its potential applications in drug discovery and development. The morpholine ring, known for its versatility in medicinal chemistry, contributes to the compound's pharmacological properties, making it a valuable candidate for further investigation.

The synthesis of Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate involves intricate organic transformations that highlight the compound's structural complexity. The presence of the benzyl group and the 2-oxo-2-phenylethyl side chain enhances its molecular diversity, which is crucial for modulating biological activity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in various research applications.

In the realm of drug discovery, Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate has been explored for its potential as a pharmacophore in the development of novel therapeutic agents. The morpholine scaffold is well-documented for its role in enhancing drug bioavailability and binding affinity to biological targets. Studies have shown that compounds incorporating morpholine moieties exhibit promising activities in inhibiting enzymes and receptors involved in various disease pathways.

Recent research has focused on leveraging the structural features of Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate to develop inhibitors targeting inflammatory and metabolic disorders. For instance, modifications to the phenethyl side chain have been investigated to optimize binding interactions with specific protein targets. These efforts have led to the identification of derivatives with enhanced potency and selectivity, which are being further evaluated in preclinical studies.

The compound's potential extends beyond enzyme inhibition; it has also been explored as a modulator of ion channels and neurotransmitter receptors. The morpholine ring's ability to interact with hydrophobic pockets in protein targets makes it an attractive scaffold for designing ligands that can modulate neuronal activity. This property is particularly relevant in the context of central nervous system (CNS) disorders, where precise modulation of neurotransmitter systems is crucial.

Advances in computational chemistry have played a pivotal role in understanding the pharmacological profile of Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate. Molecular docking studies have provided insights into its binding mode with various biological targets, aiding in the design of more effective derivatives. These computational approaches have complemented experimental efforts, enabling researchers to make informed decisions about structural modifications to enhance pharmacological activity.

The synthesis and characterization of Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate have also contributed to the development of new synthetic strategies. The compound's complex architecture presents challenges but also opportunities for innovation in synthetic chemistry. Recent publications highlight novel methodologies for constructing the morpholine core and integrating it with other functional groups, which could be applied to other drug-like molecules.

In conclusion, Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate (CAS No. 2680869-06-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in drug discovery efforts. As research continues to uncover new applications and derivatives, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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